
1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic decyloxy chain and a positively charged ammonium group, which allows it to interact with both hydrophobic and hydrophilic substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Starting Materials: Tertiary amine (e.g., N,N,N-trimethylpropanamine) and decyl chloride.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Procedure: The tertiary amine is mixed with decyl chloride in a solvent, and the mixture is stirred until the reaction is complete. The product is then isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding alcohol and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield the corresponding alcohol.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives.
Hydrolysis: The primary products are the corresponding alcohol and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Wirkmechanismus
The mechanism of action of 1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride is primarily based on its surfactant properties. The compound can interact with lipid bilayers in cell membranes, leading to membrane disruption and increased permeability. This makes it useful in applications where cell lysis or membrane penetration is required. The molecular targets include phospholipids in cell membranes, and the pathways involved are related to membrane fluidity and integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Propanaminium, 3-(decyloxy)-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride
- 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivatives, hydroxides, inner salts
Uniqueness
1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride is unique due to its specific combination of a long hydrophobic chain and a quaternary ammonium group. This structure provides it with excellent surfactant properties, making it more effective in disrupting lipid bilayers compared to similar compounds. Additionally, its chloride counterion can be easily replaced, allowing for the synthesis of various derivatives with tailored properties.
Eigenschaften
CAS-Nummer |
113060-11-0 |
|---|---|
Molekularformel |
C16H36ClNO |
Molekulargewicht |
293.9 g/mol |
IUPAC-Name |
3-decoxypropyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C16H36NO.ClH/c1-5-6-7-8-9-10-11-12-15-18-16-13-14-17(2,3)4;/h5-16H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PZNSXEGDODLWLT-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCOCCC[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


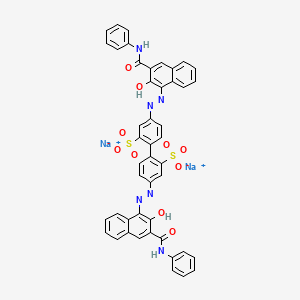

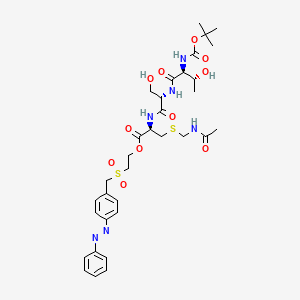
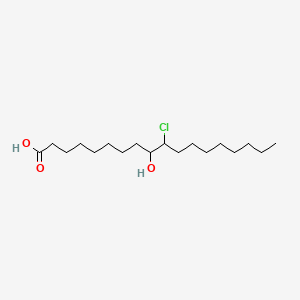
![(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12723952.png)

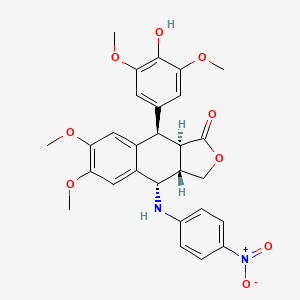
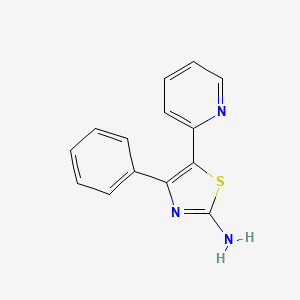
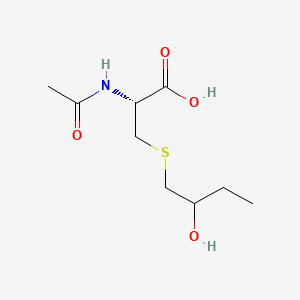
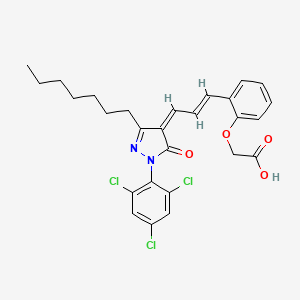

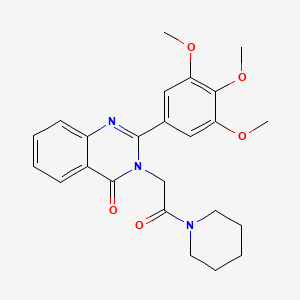
![Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12724009.png)

